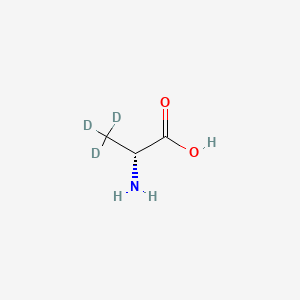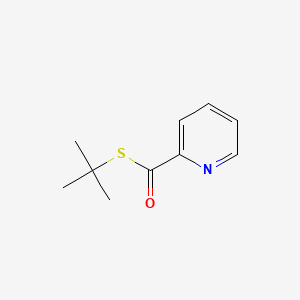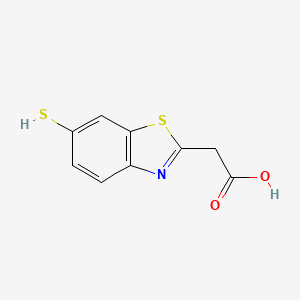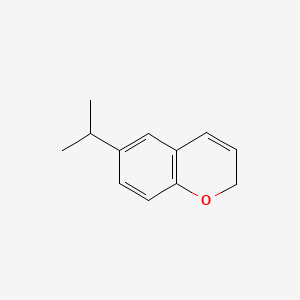
6-Isopropyl-2H-chromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isopropyl-2H-chromene is a type of 2H-chromene, which is an important class of heterocyclic compounds with versatile biological profiles . It has a simple structure and mild adverse effects .
Synthesis Analysis
The synthesis of 2H-chromenes, including 6-Isopropyl-2H-chromene, has been a subject of interest in recent years. Two major synthetic strategies have been developed towards such compounds . One approach involves a three-step synthetic sequence starting from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core . Another strategy includes benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes .Molecular Structure Analysis
Chromene is a bicyclic aromatic heterocyclic compound, consisting of a benzene ring fused to an oxygen-containing pyran ring . It exists as different structural isomers resulting from the multiple relative positions the oxygen atom and the tetrahedral carbon atom can be present at, forming the four isomeric chromene molecular structures .Chemical Reactions Analysis
2H-chromenes have been used broadly in materials science and organic synthesis . They have been involved in benzopyran ring formation involving cyclization reactions and the late-stage functionalization .Physical And Chemical Properties Analysis
Phenolic compounds like 2H-chromenes have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . Their diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Scientific Research Applications
Photochromic Behavior and Kinetics : 2,2-di(4-fluorophenyl)-6-methoxy-2H-1-chromene, a related compound, exhibits photochromic behavior, forming photoisomers under UV irradiation. These photoisomers include two merocyanines and an allenyl-phenol isomer. The kinetics of these isomerization processes have been established, including thermal activation parameters and photochemical quantum yield ratios (Delbaere, Micheau, & Vermeersch, 2003).
Enantioselective Synthesis in Organic Chemistry : A palladium-catalyzed enantioselective reaction has been developed to synthesize 2-aryl-2H-chromenes, yielding compounds potentially transformable into biologically active substances through functionalization of the chromene alkene (Zeng, Yu, Siu, & Scheidt, 2014).
Stability and Photodegradation Resistance : Dimethyl 6-aryl-2,2-dimethyl-2H-chromene-7,8-dicarboxylates, a family of 2H-chromenes, have been synthesized and demonstrated to have photochromic properties with strong resistance to photodegradation under continuous irradiation (Maggiani, Tubul, & Brun, 2000).
Green Synthesis of Chromene Derivatives : A green and efficient method has been developed for synthesizing 2-amino-4H-chromene derivatives using ultrasound irradiation in aqueous ethanol, showcasing the potential for environmentally friendly synthetic protocols in chemical research (Shabalala, Kerru, Maddila, Zyl, & Jonnalagadda, 2020).
Thermodynamic and Kinetic Investigations : The synthesis and characterization of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate have been explored, with insights into the reaction kinetics and thermodynamics, crucial for understanding and optimizing synthetic processes (Asheri, Habibi‐Khorassani, & Shahraki, 2016).
Visible Light-Induced Synthesis : A visible light-induced, catalyst-free synthesis of chromene nucleus and derivatives has been demonstrated using a water–ethanol mixture as a solvent, highlighting the potential for energy-efficient and eco-friendly synthetic methods in organic chemistry (Yadav, Srivastava, Rai, Singh, Tiwari, & Singh, 2015).
Biological Activity and Applications : The 2H/4H-chromene scaffold is highlighted for its versatile biological activities and potential in drug development, with a focus on anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities (Raj & Lee, 2020).
properties
IUPAC Name |
6-propan-2-yl-2H-chromene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-9(2)10-5-6-12-11(8-10)4-3-7-13-12/h3-6,8-9H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSECVKGDUKFWDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OCC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isopropyl-2H-chromene | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9H-Imidazo[1,2-a]purin-9-one, 6,7-diethyl-1,4,6,7-tetrahydro-6,7-dihydroxy- (9CI)](/img/no-structure.png)
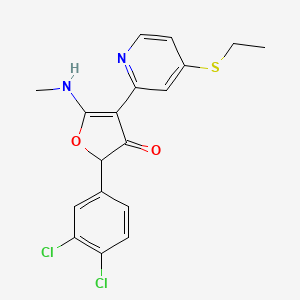
![2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide](/img/structure/B576167.png)
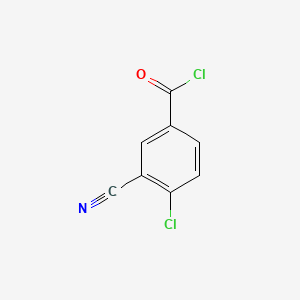
![2,2,2-Trifluoro-1-[(3S)-3-methyl-1-pyrrolidinyl]ethanone](/img/structure/B576170.png)
![7-[(2-Chloroanilino)methyl]quinolin-8-ol](/img/structure/B576172.png)
